molecular formula C12H9NO2 B14487529 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one CAS No. 65783-78-0

4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B14487529
CAS No.: 65783-78-0
M. Wt: 199.20 g/mol
InChI Key: SDLBDIYBACYTQO-UHFFFAOYSA-N
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Description

4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one is a quinone imine compound obtained by the formal condensation of one of the keto groups of benzoquinone with the amino group of 4-hydroxyaniline . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of benzoquinone with 4-hydroxyaniline under specific conditions. One common method includes the use of dichloroindophenol as an artificial electron acceptor in the presence of the enzyme 4-pyridoxic acid dehydrogenase . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imine and hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence various biological processes. Its effects are mediated through the modulation of enzyme activities and the generation of reactive oxygen species .

Comparison with Similar Compounds

4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxyl and imine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65783-78-0

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4-(3-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H9NO2/c14-11-6-4-9(5-7-11)13-10-2-1-3-12(15)8-10/h1-8,15H

InChI Key

SDLBDIYBACYTQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N=C2C=CC(=O)C=C2

Origin of Product

United States

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